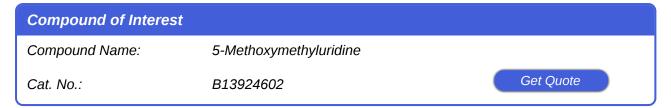


Check Availability & Pricing

5-Methoxymethyl-2'-deoxyuridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Notable Nucleoside Analogue

This technical guide provides a comprehensive overview of 5-Methoxymethyl-2'-deoxyuridine (MMdU), a synthetic pyrimidine nucleoside analogue. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, virology, and drug development. It details the compound's chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antiviral effects.

Chemical Structure and Properties

5-Methoxymethyl-2'-deoxyuridine is a derivative of deoxyuridine, characterized by the presence of a methoxymethyl group at the 5-position of the uracil base. This modification significantly influences its biological activity.

Table 1: Chemical Identifiers and Properties of 5-Methoxymethyl-2'-deoxyuridine



Property	Value	Reference
IUPAC Name	1-[(2R,4S,5R)-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-5- (methoxymethyl)pyrimidine- 2,4-dione	[1]
Synonyms	MMUdR, 2'-deoxy-5- methoxymethyluridine, 5- Methoxymethyl-desoxy-uridin	[2][3]
CAS Number	5116-22-3	[2]
Molecular Formula	C11H16N2O6	[2]
Molecular Weight	272.25 g/mol	[3]
Melting Point	120-124°C	[3]
Solubility	Slightly soluble in Methanol and Water	[2]
Density	1.427 g/cm ³	[2]
LogP	-1.67630	[2]
Canonical SMILES	COCC1=CN(C(=0)NC1=0)C2 CC(C(O2)CO)O	[2]
InChIKey	RSMISTTWWXJOOG- DJLDLDEBSA-N	[1]

Synthesis of 5-Methoxymethyl-2'-deoxyuridine

A multi-step synthesis for 5-Methoxymethyl-2'-deoxyuridine has been reported, starting from 3',5'-O-di(tert-butyldimethylsilyl)thymidine.[2]

Experimental Protocol: Synthesis from 3',5'-O-di(tert-butyldimethylsilyl)thymidine

This synthesis involves three main steps: bromination, methoxylation, and deprotection.



- Step 1: Bromination
 - Reactants: 3',5'-O-di(tert-butyldimethylsilyl)thymidine, N-bromosuccinimide (NBS), and 2,2'-azobis(isobutyronitrile) (AIBN).
 - Solvent: Benzene.
 - Procedure: A mixture of 3',5'-O-di(tert-butyldimethylsilyl)thymidine, NBS, and a catalytic amount of AIBN in benzene is heated to 80°C for approximately 40 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the brominated intermediate.
- Step 2: Methoxylation
 - Reactant: The brominated intermediate from Step 1 and sodium methoxide (NaOMe).
 - Procedure: The brominated compound is treated with sodium methoxide in a suitable solvent. The reaction is allowed to proceed for 2 hours. This step results in the substitution of the bromo group with a methoxy group, yielding 3',5'-bis(O-tert-butyldimethylsilyl)-2'-deoxy-5-(methoxymethyl)uridine. The reported yield for this step is 61%.[2]
- Step 3: Deprotection
 - Reactants: 3',5'-bis(O-tert-butyldimethylsilyl)-2'-deoxy-5-(methoxymethyl)uridine,
 triethylamine tris(hydrogen fluoride) (Et3N•3HF), and pyridine.
 - Solvent: Tetrahydrofuran (THF).
 - Procedure: The silyl-protected intermediate is dissolved in THF containing pyridine.
 Et3N•3HF is added, and the reaction mixture is stirred at 20°C for 16 hours. This step removes the tert-butyldimethylsilyl protecting groups from the 3' and 5' hydroxyl positions of the deoxyribose sugar. The final product, 5-Methoxymethyl-2'-deoxyuridine, is then purified. The reported yield for this final step is 78%.[2]

Biological Activity and Mechanism of Action

The primary biological activity of 5-Methoxymethyl-2'-deoxyuridine is its antiviral effect, particularly against Herpes Simplex Virus type 1 (HSV-1).[4] It has been shown to be less



effective against other herpesviruses such as equine rhinopneumonitis virus, murine cytomegalovirus, and feline rhinopneumonitis virus, as well as vaccinia virus.[4] The compound has also been used in studies investigating in vitro antimycobacterial activity.[2]

Antiviral Activity

Table 2: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine against HSV-1

Parameter	Value	Reference
Inhibitory Concentration (HSV-1)	2 to 4 μg/ml	[4]
Antiviral Index	>250	[4]

The antiviral index is a measure of the selectivity of the drug, defined as the ratio of the minimum toxic concentration to the 50% effective concentration (EC50). An index greater than 250 indicates a high degree of selectivity for viral replication over host cell functions.[4]

Mechanism of Action: Selective Phosphorylation by Viral Kinase

The antiviral mechanism of 5-Methoxymethyl-2'-deoxyuridine is dependent on its selective phosphorylation by the herpes simplex virus-induced deoxythymidine kinase.[5] In HSV-infected cells, the viral kinase efficiently converts MMdU to its monophosphate form. This is the crucial first step for its subsequent conversion to the active triphosphate metabolite, which can then interfere with viral DNA synthesis. In contrast, the host cell's thymidine kinase does not efficiently phosphorylate MMdU, which accounts for the drug's low toxicity to uninfected cells. [5]

The structural conformation of the sugar moiety is critical for this selective phosphorylation. The epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, which differs in the stereochemistry of the sugar, is not a substrate for the viral kinase and consequently lacks antiviral activity.[5] This highlights the importance of the precise geometry between the 5'-CH2OH and 3'-OH groups of the furanose ring for efficient phosphorylation.[5]

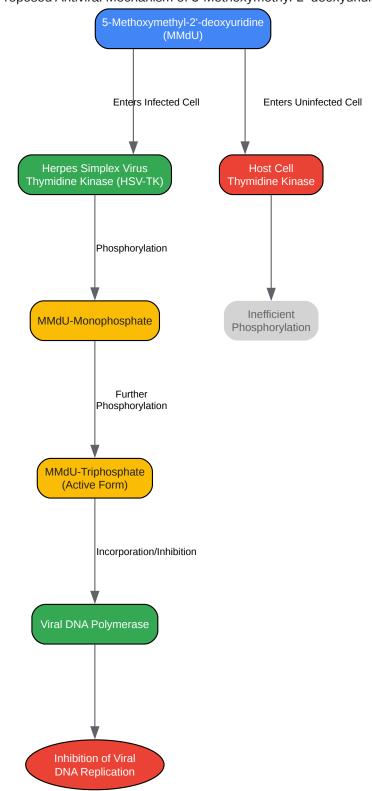






An enhanced antiviral effect is observed when 5-Methoxymethyl-2'-deoxyuridine is combined with other antiviral agents like 5-iododeoxyuridine (IUdR), adenine arabinoside (Ara-A), or cytosine arabinoside (Ara-C), suggesting a different mechanism of action compared to these drugs.[4]





Proposed Antiviral Mechanism of 5-Methoxymethyl-2'-deoxyuridine

Click to download full resolution via product page

Caption: Proposed antiviral mechanism of 5-Methoxymethyl-2'-deoxyuridine.



Experimental Protocols Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the in vitro efficacy of an antiviral compound.

- Cell Culture: Monolayers of a susceptible host cell line (e.g., Vero cells) are grown in multiwell plates.
- Virus Inoculation: The cell monolayers are infected with a standardized amount of Herpes Simplex Virus.
- Compound Treatment: After a virus adsorption period, the culture medium is removed and replaced with fresh medium containing serial dilutions of 5-Methoxymethyl-2'-deoxyuridine.
- Incubation: The plates are incubated to allow for virus replication and plaque formation.
- Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques (zones of cell death).
- Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined and expressed as the EC50 value.[4]

Conclusion

5-Methoxymethyl-2'-deoxyuridine is a pyrimidine nucleoside analogue with potent and selective antiviral activity against Herpes Simplex Virus type 1. Its mechanism of action, involving selective phosphorylation by the viral thymidine kinase, makes it a compound of interest for antiviral research. Further studies are warranted to explore its full therapeutic potential, including its reported antimycobacterial activity and its efficacy in combination therapies. This guide provides a foundational understanding of its chemical and biological properties to aid in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. PubChemLite 5-methoxymethyl-2'-deoxyuridine (C11H16N2O6) [pubchemlite.lcsb.uni.lu]
- 2. 5-Methoxymethyl-2'-deoxyuridine | lookchem [lookchem.com]
- 3. 5-METHOXYMETHYL-2'-DEOXYURIDINE | 5116-22-3 [chemicalbook.com]
- 4. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5lododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methoxymethyl-2'-deoxyuridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13924602#chemical-structure-and-properties-of-5-methoxymethyluridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com